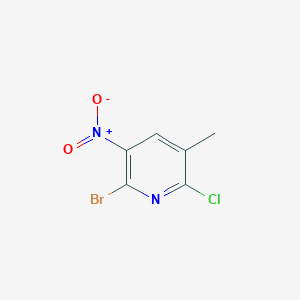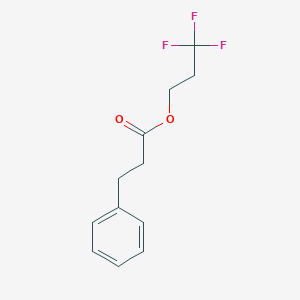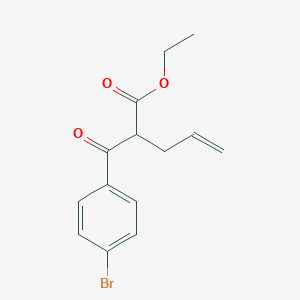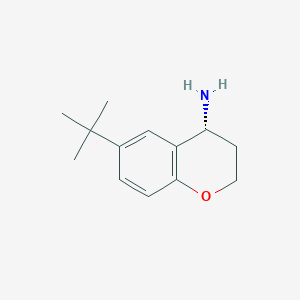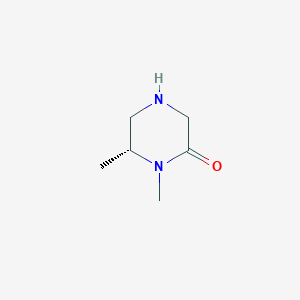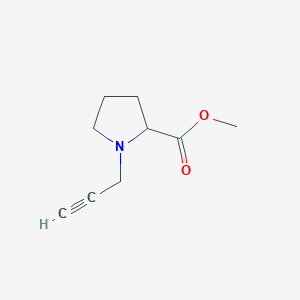![molecular formula C24H19NO4 B13147496 1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione CAS No. 89868-42-8](/img/structure/B13147496.png)
1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a benzoyl group attached to an anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. For example, the gas-phase fixed-bed oxidation method can be used, where the precursor is vaporized and mixed with air, then passed through an oxidation chamber at high temperatures with a catalyst like vanadium pentoxide .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, its structure allows it to intercalate with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
Compared to these similar compounds, 1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino and hydroxy groups enhances its solubility and potential for forming hydrogen bonds, making it more versatile in various applications .
Propiedades
Número CAS |
89868-42-8 |
|---|---|
Fórmula molecular |
C24H19NO4 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-(4-propan-2-ylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C24H19NO4/c1-12(2)13-7-9-14(10-8-13)22(27)17-11-18(26)19-20(21(17)25)24(29)16-6-4-3-5-15(16)23(19)28/h3-12,26H,25H2,1-2H3 |
Clave InChI |
LCCMOCQZLBRZMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


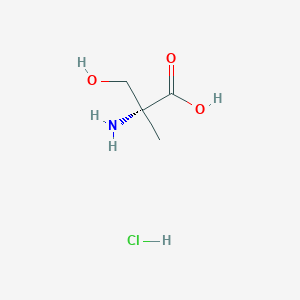
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
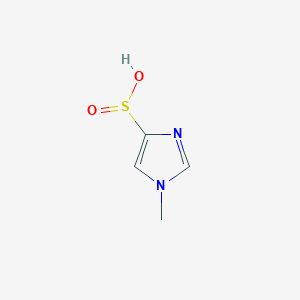
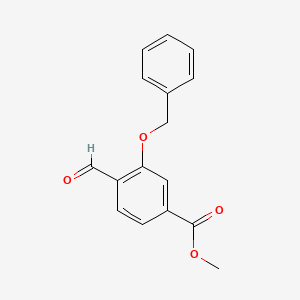
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
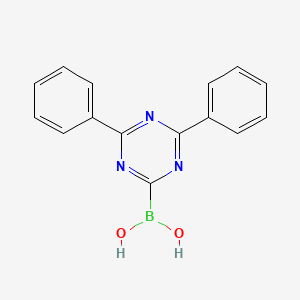
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
